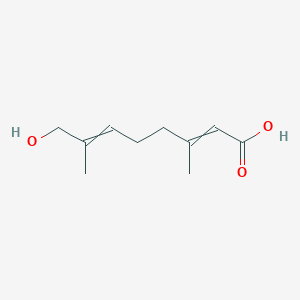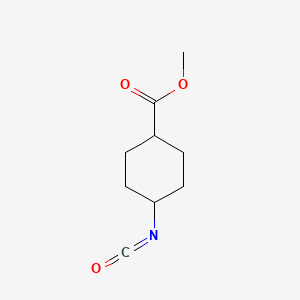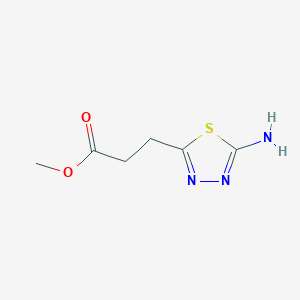
Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate
Overview
Description
“Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate” is a chemical compound with the empirical formula C6H9N3O2S . It is a solid substance and is used in early discovery research .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringO=C(OC)CCC1=NN=C(N)S1 . This indicates that the molecule contains a thiadiazole ring attached to a propanoate group. Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 187.22 . The compound should be stored at 4°C and protected from light .Scientific Research Applications
Photodynamic Therapy Applications
- Zinc Phthalocyanine Derivatives : Research by Pişkin, Canpolat, and Öztürk (2020) explored new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing a Schiff base. These compounds, including a derivative of 1,3,4-thiadiazole, demonstrated potential as Type II photosensitizers in photodynamic therapy for cancer treatment, characterized by high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antiproliferative Properties
- Schiff Bases Derived from 1,3,4-Thiadiazole : Gür et al. (2020) synthesized Schiff bases from 5-substituted-1,3,4-thiadiazole-2-amine, revealing high DNA protective ability against oxidative stress and strong antimicrobial activity. Some compounds showed cytotoxicity on cancer cell lines, indicating potential for use with chemotherapy drugs (Gür et al., 2020).
- Antibacterial Activities of Thiadiazole Derivatives : Zhang et al. (2010) explored the antibacterial activities of 1,3,4-thiadiazole derivatives against various bacteria. Their research emphasized the significant antimicrobial potential of these compounds (Zhang et al., 2010).
Synthesis and Characterization
- Microwave-Assisted Synthesis : Li and Chen (2008) developed an efficient method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives under microwave irradiation. This method offers a convenient approach for producing these compounds with potential biological applications (Li & Chen, 2008).
Dyeing Performance
- Thiadiazole Derivatives in Dyeing : Malik et al. (2018) synthesized N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives for use in dyeing nylon fabric, indicating the applicability of these compounds in the textile industry (Malik et al., 2018).
Corrosion Inhibition
- Inhibition of Mild Steel Corrosion : Quraishi and Khan (2006) investigated the effect of various 1,3,4-thiadiazole compounds in inhibiting corrosion of mild steel in sulfuric acid solution, suggesting applications in industrial corrosion protection (Quraishi & Khan, 2006).
Safety and Hazards
“Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate” is classified as Acute Tox. 4 Oral . The hazard statements associated with this compound include H302 (Harmful if swallowed) . Precautionary measures include P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.) .
Mechanism of Action
Target of Action
Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate is a compound that has been found to have a wide range of biological activities Compounds with a 1,3,4-thiadiazole moiety, such as this compound, have been reported to exhibit anticonvulsant activity .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives can interact with the active site of certain enzymes . This interaction could potentially lead to changes in the function of these enzymes, thereby exerting the compound’s biological effects.
Biochemical Pathways
It is known that 1,3,4-thiadiazole derivatives can inhibit certain enzymes , which could potentially affect various biochemical pathways.
Result of Action
It is known that 1,3,4-thiadiazole derivatives can inhibit certain enzymes , which could potentially lead to various molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate plays a significant role in biochemical reactions. It interacts with enzymes such as urease, where it acts as an inhibitor . This interaction is crucial as urease is involved in the hydrolysis of urea into ammonia and carbon dioxide, a process important in nitrogen metabolism. The compound’s inhibition of urease can lead to reduced ammonia production, which has implications in medical and agricultural applications.
Cellular Effects
This compound affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and antioxidant responses . The compound can modulate gene expression related to oxidative stress, thereby impacting cellular metabolism and overall cell function. Additionally, it has shown potential cytotoxic effects on certain cancer cell lines, indicating its role in altering cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It binds to the active site of urease, inhibiting its enzymatic activity . This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions but can degrade under prolonged exposure to light and heat . Long-term studies have shown that its inhibitory effects on urease and other enzymes can persist, although the extent of inhibition may decrease over time due to degradation . In vitro studies have also indicated that the compound’s impact on cellular function can vary with exposure duration, with prolonged exposure leading to more pronounced effects on cell viability and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit urease activity without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve a noticeable biochemical or physiological response. These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and subsequent elimination from the body . The compound can also affect metabolic flux by altering the levels of key metabolites involved in oxidative stress and energy production. These interactions can lead to changes in cellular redox balance and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into cells and its localization to specific cellular compartments. The compound’s distribution is influenced by factors such as its lipophilicity and the presence of transport proteins that recognize its structure . This targeted distribution is crucial for its biochemical activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. It is often localized to the cytoplasm and mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes . The compound’s localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. These localization patterns are essential for its role in modulating cellular metabolism and signaling pathways .
properties
IUPAC Name |
methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-11-5(10)3-2-4-8-9-6(7)12-4/h2-3H2,1H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJBTZLTBJXIEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
227958-72-7 | |
| Record name | methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

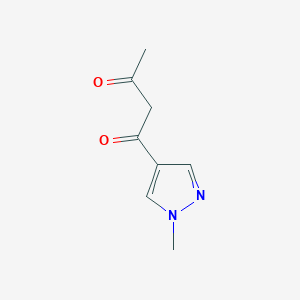
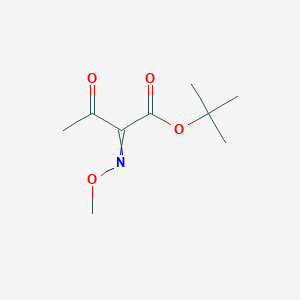

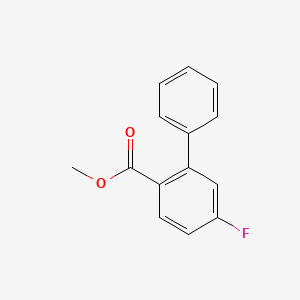
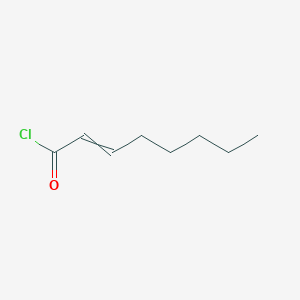
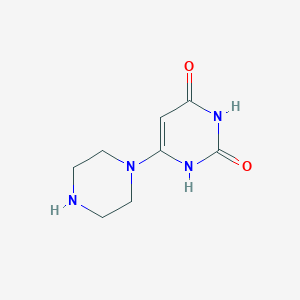
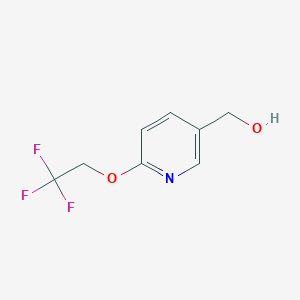
![2-chloro-N-[3-(1-phenylethoxy)propyl]acetamide](/img/structure/B1422804.png)
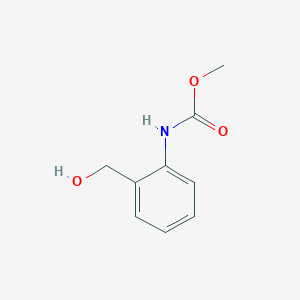
![Propyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B1422807.png)
![1-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B1422808.png)
![Methyl 4-[methoxy(methyl)carbamoyl]benzoate](/img/structure/B1422810.png)
